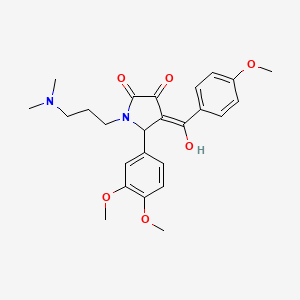

5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Description

The compound 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

Propriétés

IUPAC Name |

(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-26(2)13-6-14-27-22(17-9-12-19(32-4)20(15-17)33-5)21(24(29)25(27)30)23(28)16-7-10-18(31-3)11-8-16/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQLXVJZGSQQC-XTQSDGFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

5-(3,4-Dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, also known by its CAS number 431929-07-6, is a compound with significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4, with a molar mass of 394.46 g/mol. The structure consists of a pyrrole ring substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H26N2O4 |

| Molar Mass | 394.46 g/mol |

| CAS Number | 431929-07-6 |

Antagonistic Effects on FPR1

Recent studies have highlighted the compound's role as a N-formyl peptide receptor 1 (FPR1) antagonist. FPR1 is involved in various inflammatory responses and immune cell signaling. The compound has been shown to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells, indicating its potential as an anti-inflammatory agent .

- Mechanism : The antagonistic activity is attributed to the compound's ability to compete with agonists for binding to FPR1, effectively blocking the receptor's activation and downstream signaling pathways. This blockade can reduce inflammation and modulate immune responses.

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study screened multiple compounds for their anticancer properties using multicellular spheroids as a model. The results demonstrated that this pyrrole derivative significantly reduced tumor growth in treated spheroids compared to controls .

Molecular Modeling and Structure-Activity Relationship (SAR)

Molecular modeling studies have been performed to understand the binding interactions between the compound and FPR1. These studies reveal that specific structural features are crucial for its antagonistic activity.

- SAR Analysis : Variations in substituents on the pyrrole ring affect potency and selectivity towards FPR1. Compounds with small hydrophobic groups at specific positions showed enhanced antagonistic activity .

Comparative Analysis with Related Compounds

To further elucidate the biological profile of this compound, it is useful to compare it with other known FPR1 antagonists:

| Compound Name | FPR1 Antagonist Activity | IC50 (µM) |

|---|---|---|

| 5-(3,4-Dimethoxyphenyl)-... | Yes | [Data Not Available] |

| 4-benzoyl-1-hexyl-3-hydroxy-... | Yes | 0.5 |

| 4-benzoyl-5-(2,5-dimethoxyphenyl)-... | Yes | 0.8 |

Comparaison Avec Des Composés Similaires

Variations in the Benzoyl Group

The 4-methoxybenzoyl group in the target compound is a key pharmacophore. Modifications here significantly alter physicochemical and biological properties:

Key Insight : Methoxy groups enhance water solubility, whereas chloro or bulky substituents (e.g., ethoxy-methyl) increase lipophilicity, impacting membrane permeability and bioavailability.

Variations in the Aryl Substituents

The 3,4-dimethoxyphenyl group at position 5 is compared to other aryl modifications:

Key Insight: Electron-donating groups (e.g., methoxy, dimethylamino) enhance interactions with hydrophobic pockets in target proteins, while halogens (Cl, F) may improve potency but reduce solubility.

Side Chain Modifications

The 3-(dimethylamino)propyl chain influences solubility and pharmacokinetics:

Key Insight: Polar side chains (e.g., dimethylamino, hydroxy) improve solubility, while aromatic groups (e.g., pyridinyl) may enhance target specificity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized for yield?

- Methodology : The compound belongs to a class of 3-hydroxy-4-aroyl-pyrrol-2-ones. A typical synthesis involves a base-assisted cyclization of substituted benzaldehydes with hydroxylamine derivatives. For example, analogs like 5-(4-tert-butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (62% yield) were synthesized via condensation followed by cyclization under ambient conditions . Optimization includes:

- Solvent selection : Methanol or ethanol for recrystallization to improve purity.

- Temperature control : Reactions at room temperature (3–24 h) minimize side products compared to reflux .

- Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) may reduce yields (e.g., 9% for trifluoromethyl-substituted analogs) due to steric hindrance or electronic effects .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound, and how are spectral data interpreted?

- Methodology :

- 1H/13C NMR : Key signals include the pyrrolone ring protons (δ 5.5–6.5 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm). For example, 5-(4-aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one showed distinct NH2 protons at δ 6.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. Analogs like 5-(3,5-dichloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one showed m/z 420.0893 (calc. 420.0691) .

- FTIR : Hydroxy stretches (3200–3500 cm⁻¹) and carbonyl bands (1650–1750 cm⁻¹) verify the pyrrolone core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodology :

- Variable substituent libraries : Synthesize analogs with modified aryl (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) or alkyl groups (e.g., dimethylamino propyl vs. hydroxypropyl) .

- Bioassay integration : Test analogs against target enzymes (e.g., kinases) to correlate substituent electronic/steric properties with IC50 values. For example, 5-(3-trifluoromethyl-phenyl) analogs showed reduced solubility, impacting bioactivity .

- Computational docking : Use molecular dynamics to predict binding interactions, prioritizing substituents for synthesis .

Q. What computational strategies are effective in predicting reaction pathways and optimizing synthetic routes?

- Methodology :

- Quantum chemical calculations : Employ density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .

- Reaction path searching : Tools like the Artificial Force Induced Reaction (AFIR) method automate exploration of plausible intermediates .

- Machine learning : Train models on historical reaction data (e.g., yields, solvents) to predict optimal conditions for new analogs .

Q. How can contradictory data (e.g., variable yields or unexpected byproducts) be systematically analyzed during synthesis?

- Methodology :

- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., temperature, stoichiometry). For example, a 2^3 factorial design could resolve interactions between solvent polarity, base strength, and reaction time .

- Byproduct characterization : LC-MS or NMR-guided isolation of impurities to identify competing pathways (e.g., over-oxidation or dimerization) .

- Kinetic profiling : Monitor reaction progress via in-situ FTIR to detect intermediate accumulation .

Q. What reactor design principles apply to scaling up the synthesis of this compound while maintaining reproducibility?

- Methodology :

- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps, reducing batch-to-batch variability .

- Mixing optimization : Computational fluid dynamics (CFD) simulations ensure homogeneity in viscous reaction mixtures (e.g., high-concentration methanol solutions) .

- In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of key intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.